molecular formula C19H19N3OS B2833195 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea CAS No. 1396572-23-8

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea

Cat. No. B2833195
M. Wt: 337.44
InChI Key: VCAWNNKAQWZORQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Urea Derivatives in Osmolyte Research

Urea derivatives play a critical role in understanding osmolytes, which are low molecular weight substances accumulated by organisms to protect against environmental stress. A study by Lin and Timasheff (1994) explored the unique combination of urea and methylamines (e.g., trimethylamine N-oxide) used by marine organisms as osmolytes. This mixture, comprising a denaturant (urea) and a stabilizer (methylamine), demonstrates a thermodynamic compensation effect that stabilizes proteins against environmental stresses (Lin & Timasheff, 1994).

Synthetic Applications and Biological Activities

Research on urea derivatives has led to the synthesis of compounds with significant biological activities. Feng Gui-rong (2002) synthesized N-(4-methyl phenyl)-N~1-(1,2,4-Triazoly) Urea Compound and evaluated its cytokinin-activity, indicating potential in agricultural research (Feng, 2002).

Urea-Based Assemblies and Supramolecular Chemistry

Urea and thiourea derivatives have been investigated for their role in supramolecular chemistry. Studies on conformational adjustments and assembly formation, such as those by Phukan and Baruah (2016), reveal the importance of urea derivatives in designing molecular structures with specific properties (Phukan & Baruah, 2016).

Computational and Experimental Studies on Urea Derivatives

Computational and experimental studies, like those conducted by Tanak et al. (2010), offer insights into the molecular geometry, vibrational frequencies, and potential applications of urea derivatives in materials science and optical properties research (Tanak et al., 2010).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

1-(3-methylphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-7-6-10-16(11-13)22-19(23)20-12-17-14(2)21-18(24-17)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAWNNKAQWZORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea

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